molecular formula C11H8BrCl2N3O2 B13346602 Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B13346602
M. Wt: 365.01 g/mol
InChI Key: GUAWSLNEXRXPLB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes bromine, chlorine, and pyridine moieties, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloropyridine with ethyl 3-bromo-4-chloro-1H-pyrazole-5-carboxylate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound acts on the ryanodine receptors in insect muscles, leading to uncontrolled release of calcium ions. This disrupts muscle contraction, causing paralysis and eventually death of the insect .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate include:

Uniqueness

What sets this compound apart is its specific structural features that allow for targeted interactions with molecular receptors. Its combination of bromine, chlorine, and pyridine moieties provides unique reactivity and selectivity in various applications .

Properties

Molecular Formula

C11H8BrCl2N3O2

Molecular Weight

365.01 g/mol

IUPAC Name

ethyl 5-bromo-4-chloro-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H8BrCl2N3O2/c1-2-19-11(18)8-7(14)9(12)16-17(8)10-6(13)4-3-5-15-10/h3-5H,2H2,1H3

InChI Key

GUAWSLNEXRXPLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C2=C(C=CC=N2)Cl)Br)Cl

Origin of Product

United States

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